N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-24-15-11-9-14(10-12-15)17-13-26-20(21-17)22-19(23)16-7-5-6-8-18(16)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXMPAVBCLPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylthio group.
Reduction: Reduction reactions can target the benzamide moiety or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-Donating vs.
- Steric Effects: Bulky substituents like morpholinomethyl (4g) or propargyl (5r) could hinder receptor binding compared to the smaller ethoxyphenyl group in the target compound .
Key Observations :
- Antioxidant Potential: The ethylthio group in the target compound may confer radical-scavenging activity akin to THHEB, though its TEAC value (if measured) could differ due to substituent electronic effects .
- Adjuvant Activity : Analogues like Compound 50 () with bromophenyl substituents show NF-κB modulation, suggesting that the target’s ethoxyphenyl group might similarly influence immune signaling pathways .
Spectroscopic and Physicochemical Comparisons
- ¹H NMR : The ethoxy group in the target compound is expected to show a triplet at δ ~1.35 ppm (CH₃) and a quartet at δ ~4.02 ppm (OCH₂), consistent with ethyl ethers in and . The ethylthio group’s SCH₂ protons may resonate near δ ~2.85 ppm, distinct from sulfonamides (e.g., 923140-48-1, δ ~3.1–3.3 ppm) .
- Melting Points : While the target compound’s melting point is unreported, analogs like 4g (178–180°C) and triazole derivatives in (e.g., 9c, 274–276°C) suggest that crystalline packing is influenced by polar substituents .
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, an ethoxyphenyl group, and an ethylthio substituent on a benzamide backbone. The unique combination of these functional groups contributes to its biological properties.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Substitution Reactions : The ethoxyphenyl group is introduced via nucleophilic substitution.
- Amidation : The final step involves reacting the thiazole derivative with benzoyl chloride to form the benzamide moiety.
Therapeutic Potential
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies indicate that compounds with thiazole rings often exhibit significant cytotoxicity against cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential applications in treating inflammatory diseases .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could influence receptor activity, which is crucial for its pharmacological effects.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against several cancer cell lines (e.g., MDA-MB-231). Results indicated that the compound exhibited significant cytotoxicity comparable to known chemotherapeutics like cisplatin .
Antimicrobial Testing
In another research effort, this compound was tested against bacterial strains. The results demonstrated promising antibacterial activity, suggesting its potential as a lead compound in antibiotic development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)benzamide | Hydroxy group instead of ethylthio | Anticancer properties |
| N-(4-methoxyphenyl)benzamide | Methoxy group instead of ethylthio | Antimicrobial activity |
| N-(4-cyanophenyl)thiazole | Lacks benzamide structure | Antitumor activity |
The comparison highlights how structural variations influence biological activity, emphasizing the unique properties of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
